molecular formula C11H20N4O2 B2401465 Tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate CAS No. 2155840-30-3

Tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate

Cat. No.: B2401465
CAS No.: 2155840-30-3
M. Wt: 240.307
InChI Key: JILQIELFYMAFFC-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate: is a chemical compound with the molecular formula C11H20N4O2 and a molecular weight of 240.307. This compound is characterized by the presence of a tert-butyl group, an azidomethyl group, and a cyclopentyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopentyl]carbamate with sodium azide under specific reaction conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the azidation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The azidomethyl group in tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and other nucleophiles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Various oxidizing agents under controlled conditions.

Major Products Formed:

    Substitution: Formation of substituted cyclopentyl carbamates.

    Reduction: Formation of tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopentyl]carbamate.

    Oxidation: Formation of oxidized derivatives of the compound.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms involving azide groups.

Biology:

  • Investigated for its potential use in bioconjugation reactions due to the reactivity of the azide group.

Medicine:

  • Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate involves the reactivity of the azide group. The azide group can participate in click chemistry reactions, forming stable triazole rings when reacted with alkynes. This reactivity is harnessed in various applications, including bioconjugation and material science.

Comparison with Similar Compounds

  • Tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopentyl]carbamate
  • Tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate

Comparison:

  • Tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate is unique due to the presence of the azide group, which imparts distinct reactivity compared to its analogs.
  • Tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopentyl]carbamate lacks the azide group and is less reactive in click chemistry reactions.
  • Tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate contains a hydroxymethyl group, which has different reactivity and applications compared to the azidomethyl group .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14-9-6-4-5-8(9)7-13-15-12/h8-9H,4-7H2,1-3H3,(H,14,16)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILQIELFYMAFFC-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.